molecular formula C13H19N3O4S B2942387 N-(3-(furan-2-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 1448050-73-4

N-(3-(furan-2-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No. B2942387
CAS RN: 1448050-73-4
M. Wt: 313.37
InChI Key: PENNMHVIPDBOKO-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative with a furan ring and a pyrazole ring. Sulfonamides are a group of compounds known for their various biological activities, including antibacterial properties . The furan ring is a five-membered aromatic ring with one oxygen atom . Pyrazoles are a class of organic compounds with a five-membered ring containing two nitrogen atoms .


Synthesis Analysis

While specific synthesis methods for this compound are not available, furan derivatives can be synthesized through various methods. One such method involves the hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a furan ring attached to a pyrazole ring via a propyl chain. The propyl chain would be substituted with a hydroxy group and a sulfonamide group .


Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions. For instance, the reaction of furfural with nitromethane in a basic medium yields 2-(2-Nitrovinyl) furan .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of N-(3-(furan-2-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, focusing on its unique applications:

Antifungal Properties

This compound has been found to inhibit the growth of yeast-like fungi Candida albicans at a concentration of 64 µg/mL . This suggests potential use in developing antifungal treatments or agents.

Antibacterial Properties

Research indicates that derivatives of this compound demonstrate activity against Pseudomonas aeruginosa , which points to its potential application in creating new antibacterial drugs.

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, such as antimicrobial properties. Additionally, its synthesis could be optimized for industrial-scale production .

Mechanism of Action

properties

IUPAC Name

N-[3-(furan-2-yl)-3-hydroxypropyl]-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4S/c1-9-13(10(2)16(3)15-9)21(18,19)14-7-6-11(17)12-5-4-8-20-12/h4-5,8,11,14,17H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENNMHVIPDBOKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCCC(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(furan-2-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

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